3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a methoxyphenyl group, a methyl group, and a piperazin-1-yl ethoxy group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Scientific Research Applications
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one is the oxidoreductase enzyme . This enzyme plays a crucial role in various biochemical reactions, including the reduction and oxidation of molecules.
Mode of Action
The interaction of 3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one with its target, the oxidoreductase enzyme, is primarily through hydrophobic interactions. The aromatic moieties of the compound interact with the lipophilic residues of the enzyme’s binding site . This interaction likely leads to changes in the enzyme’s activity, affecting the biochemical reactions it catalyzes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between an appropriate phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base like potassium carbonate.
Attachment of the Piperazin-1-yl Ethoxy Group: The piperazin-1-yl ethoxy group can be attached via a nucleophilic substitution reaction using 2-(4-methylpiperazin-1-yl)ethanol and a suitable leaving group such as tosylate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base or electrophiles like alkyl halides in the presence of a Lewis acid.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the chromen-4-one core.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the piperazin-1-yl ethoxy group, which may result in different biological activities.
2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one: Lacks the methoxyphenyl group, which may affect its chemical properties and reactivity.
3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks both the methyl and piperazin-1-yl ethoxy groups, leading to different chemical and biological properties.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the piperazin-1-yl ethoxy group, in particular, may enhance its solubility, bioavailability, and interaction with biological targets.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-17-23(18-4-6-19(28-3)7-5-18)24(27)21-9-8-20(16-22(21)30-17)29-15-14-26-12-10-25(2)11-13-26/h4-9,16H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJNLLDPANECNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.